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Compound of Interest

Compound Name: Tricine

Cat. No.: B1662993

For researchers, scientists, and drug development professionals working with protein analysis,
sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is an indispensable
technique. The choice of buffer system significantly impacts the resolution and overall success
of protein separation. This guide provides an objective comparison of the stacking effects of
two commonly used trailing ions in discontinuous buffer systems: Tricine and glycine.

The standard Laemmli system, utilizing glycine as the trailing ion, is a robust, general-purpose
method for separating a broad range of proteins. However, for the specific application of
resolving low molecular weight proteins and peptides, the Tricine-based system offers superior
performance. This is primarily due to the different stacking behaviors of these two amino acids,
which are governed by their respective pKa values and mobilities in the electrophoretic field.

At a Glance: Key Differences in Performance

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1662993?utm_src=pdf-interest
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/product/b1662993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Feature

Tricine-SDS-PAGE

Glycine-SDS-PAGE
(Laemmli)

Primary Application

Optimal for low molecular
weight proteins and peptides
(1-30 kDa).[1][2][3][4][5]

General purpose, suitable for a
broad range of proteins (20-
200 kDa).

Resolution of Small Peptides

High resolution, sharp bands

for proteins <30 kDa.

Poor resolution, diffuse bands,
often obscured by the dye

front.

Resolution of High MW
Proteins

Less effective for proteins
>100 kDa.

Good resolution for proteins up
to 200 kDa.

Leading lon Chloride Chloride
Trailing lon Tricine Glycine
pKa of Trailing lon 8.15 9.6
Stacking Gel pH ~6.8 ~6.8
Resolving Gel pH ~8.45-8.8 ~8.8
Running Buffer pH ~8.25-8.3 ~8.3

Special Considerations

Ideal for subsequent
applications like mass
spectrometry and sequencing
of small peptides. Requires
careful staining to prevent loss

of small peptides.

A widely used, versatile
system. May cause band
distortion for very small

proteins.

The Science Behind the Stack: A Deeper Look at the

Mechanism

The formation of sharply resolved protein bands in discontinuous SDS-PAGE relies on a

phenomenon known as isotachophoresis, or "stacking." This occurs in the stacking gel, a low-

percentage acrylamide gel with a lower pH than the resolving gel. A voltage gradient is
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established between a fast-moving leading ion (typically chloride) and a slower-moving trailing
ion (glycine or Tricine).

In the Glycine-SDS-PAGE (Laemmli) system, at the stacking gel pH of 6.8, glycine (pKa ~9.6)
exists predominantly in its zwitterionic (neutrally charged) form. This results in very low mobility,
causing it to lag behind the highly mobile chloride ions. The SDS-coated proteins, with
intermediate mobility, are "stacked" into a tight band in the moving boundary between the
chloride and glycine fronts.

Conversely, in the Tricine-SDS-PAGE system, Tricine has a pKa of approximately 8.15. At the
same stacking gel pH of 6.8, a larger proportion of Tricine molecules are negatively charged
compared to glycine. This gives Tricine a higher mobility than glycine. The higher mobility of
the Tricine trailing ion leads to a more efficient "unstacking" of smaller peptides as they enter
the resolving gel, preventing co-migration with the SDS micelle front and resulting in sharper
bands for low molecular weight analytes.

Visualizing the Stacking Effect

The following diagrams illustrate the theoretical positioning of ions and proteins within the
stacking gel for both systems.

Direction of Migration ->

Stacking Gel (pH 6.8)

Leading lon : Trailing lon
Ch) S P (Glycine - Zwitterionic)

Click to download full resolution via product page

Glycine Stacking Mechanism
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Tricine Stacking Mechanism

Experimental Protocols

Detailed methodologies for preparing and running both Tricine-SDS-PAGE and Laemmli
(Glycine)-SDS-PAGE are provided below.

Tricine-SDS-PAGE Protocol (for Low Molecular Weight
Proteins)

This protocol is optimized for the separation of proteins and peptides in the 1-30 kDa range.
Solutions and Reagents:

o Acrylamide/Bis-acrylamide solution (49.5% T, 3% C): 48 g acrylamide, 1.5 g bis-acrylamide,
dissolved in water to a final volume of 100 ml.

o Gel Buffer (3x): 3.0 M Tris-HCI, 0.3% SDS, pH 8.45.
o Stacking Gel (4%):
o 1.25 ml Acrylamide/Bis-acrylamide solution

o 3.75 ml Gel Buffer (3x)
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o 7.5 ml Water
o 150 pl 10% Ammonium Persulfate (APS)

o 15 ul TEMED

e Resolving Gel (10% for 10-30 kDa, 16.5% for 1-10 kDa):

o For 10% Gel:

2.5 ml Acrylamide/Bis-acrylamide solution

3.75 ml Gel Buffer (3x)

6.25 ml Water

125 pl 10% APS

12.5 pl TEMED

o For 16.5% Gel:

4.125 ml Acrylamide/Bis-acrylamide solution

3.75 ml Gel Buffer (3x)

4.625 ml Water

125 pl 10% APS

12.5 yl TEMED
o Cathode (Upper) Buffer (1x): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25.
e Anode (Lower) Buffer (1x): 0.2 M Tris-HCI, pH ~8.9.

o Sample Buffer (2x): 100 mM Tris-HCI pH 6.8, 4% SDS, 20% glycerol, 200 mM DTT (or (-
mercaptoethanol), 0.02% bromophenol blue.
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Procedure:
o Assemble the gel casting apparatus.

o Prepare the resolving gel solution, add APS and TEMED, and pour the gel, leaving space for
the stacking gel. Overlay with water or isopropanol.

 Allow the resolving gel to polymerize for at least 30 minutes.
» Remove the overlay and wash the top of the gel with distilled water.

o Prepare the stacking gel solution, add APS and TEMED, pour it on top of the resolving gel,
and insert the comb.

» Allow the stacking gel to polymerize for at least 20 minutes.

e Mount the gel in the electrophoresis apparatus and fill the upper and lower chambers with
the appropriate cathode and anode buffers.

o Prepare protein samples by mixing with an equal volume of 2x sample buffer and heating at
70°C for 10 minutes.

o Load the samples into the wells.

e Run the gel at a constant voltage (e.g., 30V for 1 hour, then 100-150V) until the dye front
reaches the bottom of the gel.

For Hydrophobic Proteins: Urea can be added to the stacking and resolving gels to a final
concentration of 6-8 M to improve solubilization and sharpening of bands.

Laemmli (Glycine)-SDS-PAGE Protocol (General
Purpose)

This is the standard protocol for a broad range of protein separation.

Solutions and Reagents:
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Acrylamide/Bis-acrylamide solution (30%): 29.2 g acrylamide, 0.8 g bis-acrylamide,
dissolved in water to a final volume of 100 ml.

Resolving Gel Buffer (4x): 1.5 M Tris-HCI, 0.4% SDS, pH 8.8.

Stacking Gel Buffer (4x): 0.5 M Tris-HCI, 0.4% SDS, pH 6.8.

Stacking Gel (5%):

[¢]

1.7 ml Acrylamide/Bis-acrylamide solution (30%)

[e]

2.5 ml Stacking Gel Buffer (4x)

5.8 ml Water

o

[¢]

100 pl 10% APS

[e]

10 yl TEMED

» Resolving Gel (e.g., 12%):

o

4.0 ml Acrylamide/Bis-acrylamide solution (30%)

[¢]

2.5 ml Resolving Gel Buffer (4x)

3.5 ml Water

[¢]

[e]

100 pl 10% APS

o

10 pl TEMED
e Running Buffer (1x): 25 mM Tris, 192 mM glycine, 0.1% SDS, pH ~8.3.

o Sample Buffer (2x): 200 mM Tris-HCI pH 6.8, 4% SDS, 20% glycerol, 200 mM DTT (or (-
mercaptoethanol), 0.02% bromophenol blue.

Procedure:
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The procedure for casting and running a Laemmli gel is analogous to the Tricine-SDS-PAGE
protocol, with the key difference being the use of the glycine-containing running buffer for both
the upper and lower chambers.

Experimental Workflow

The general workflow for both Tricine and Glycine SDS-PAGE is similar, with the primary
differences being in the buffer and gel compositions.

Gel Casting Buffer Preparation Sample Preparation
(Stacking & Resolving Gels) (Running & Sample Buffers) (Denaturation & Reduction)

\

4

Running the Gel
Gel Apparatus Assembly GConstant VoItage/CurrentD

el

Sample Loading Stalnlng - Visualization & Documentation
(e.g., Coomassie, Silver)

Click to download full resolution via product page
General SDS-PAGE Workflow

Conclusion

The choice between a Tricine and a glycine-based SDS-PAGE system is dictated by the
specific research question and the molecular weight of the proteins of interest. For routine
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analysis of a wide range of proteins, the Laemmli (glycine) system remains a reliable and cost-
effective choice. However, for researchers focusing on peptides and low molecular weight
proteins, the Tricine system provides significantly enhanced resolution and is the
recommended method. The improved stacking and destacking of small molecules in the
Tricine system allows for the generation of sharp, well-defined bands, which is crucial for
accurate molecular weight determination and subsequent downstream applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. info.gbiosciences.com [info.gbiosciences.com]

2. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast
Gels | Thermo Fisher Scientific - US [thermofisher.com]

3. lifetein.com [lifetein.com]

4. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [ptglab.com]

5. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]

To cite this document: BenchChem. [A Comparative Guide: Stacking Effects of Tricine and
Glycine in SDS-PAGE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662993#comparing-the-stacking-effect-of-tricine-
and-glycine-in-sds-page]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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